molecular formula C17H19BrO4S B7440357 2-Bromophenyl 2-methoxy-4-methyl-5-(propan-2-yl)benzene-1-sulfonate

2-Bromophenyl 2-methoxy-4-methyl-5-(propan-2-yl)benzene-1-sulfonate

Cat. No.: B7440357
M. Wt: 399.3 g/mol
InChI Key: TVOITMKEEFARST-UHFFFAOYSA-N
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Description

2-Bromophenyl 2-methoxy-4-methyl-5-(propan-2-yl)benzene-1-sulfonate is an organic compound that features a bromophenyl group, a methoxy group, a methyl group, and a propan-2-yl group attached to a benzene sulfonate core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromophenyl 2-methoxy-4-methyl-5-(propan-2-yl)benzene-1-sulfonate typically involves multiple steps:

    Friedel-Crafts Acylation: This step introduces the acyl group onto the benzene ring.

    Clemmensen Reduction: Converts the acyl group to an alkane.

    Nitration: Introduces a nitro group onto the benzene ring.

    Bromination: Adds a bromine atom to the benzene ring.

    Sulfonation: Introduces the sulfonate group onto the benzene ring.

    Methoxylation: Adds a methoxy group to the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups.

    Reduction: Reduction reactions can occur at the nitro group if present.

    Substitution: The bromine atom can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in the presence of a suitable solvent.

Major Products

    Oxidation: Products may include carboxylic acids or aldehydes.

    Reduction: Amines or hydroxylamines.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

2-Bromophenyl 2-methoxy-4-methyl-5-(propan-2-yl)benzene-1-sulfonate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of biologically active compounds.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromophenyl 2-methoxy-4-methyl-5-(propan-2-yl)benzene-1-sulfonate involves its interaction with specific molecular targets. The bromophenyl group can participate in electrophilic aromatic substitution reactions, while the sulfonate group can enhance the compound’s solubility and reactivity. The methoxy and methyl groups can influence the compound’s electronic properties, affecting its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromophenyl 2-methoxy-4-methylbenzene-1-sulfonate
  • 2-Bromophenyl 2-methoxy-5-(propan-2-yl)benzene-1-sulfonate
  • 2-Bromophenyl 4-methyl-5-(propan-2-yl)benzene-1-sulfonate

Uniqueness

2-Bromophenyl 2-methoxy-4-methyl-5-(propan-2-yl)benzene-1-sulfonate is unique due to the specific arrangement of its functional groups, which can result in distinct reactivity and properties compared to its analogs. The presence of both the methoxy and sulfonate groups can enhance its solubility and reactivity, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

(2-bromophenyl) 2-methoxy-4-methyl-5-propan-2-ylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19BrO4S/c1-11(2)13-10-17(16(21-4)9-12(13)3)23(19,20)22-15-8-6-5-7-14(15)18/h5-11H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVOITMKEEFARST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C(C)C)S(=O)(=O)OC2=CC=CC=C2Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19BrO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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